molecular formula C6H12Br3N5 B6291668 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide CAS No. 2413375-28-5

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide

Cat. No.: B6291668
CAS No.: 2413375-28-5
M. Wt: 393.91 g/mol
InChI Key: HDGXKJANYWZAFJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide is a chemical compound with the molecular formula C6H10BrN5·2HBr It is a derivative of piperazine and triazole, which are both significant in medicinal chemistry due to their biological activities

Safety and Hazards

The safety information for 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to ensure complete reaction. The product is then purified through recrystallization or other purification techniques to obtain the dihydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters are optimized to maximize yield and purity while minimizing waste and energy consumption. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Cyclization can be induced using heat or a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazole derivatives, while cyclization reactions can produce fused ring systems.

Scientific Research Applications

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: A simpler triazole derivative used as a ligand for transition metals and in synthetic chemistry.

    1-(1H-1,2,4-Triazol-5-yl)piperazine: A related compound without the bromine atom, used in similar research applications.

Uniqueness

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide is unique due to the presence of both the bromine atom and the piperazine ring. The bromine atom allows for further functionalization through substitution reactions, while the piperazine ring enhances the compound’s biological activity and binding properties. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN5.2BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGXKJANYWZAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=N2)Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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